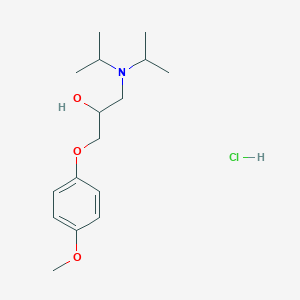
1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride, also known as DPN, is a chemical compound that has been widely studied for its potential use in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ), which has been shown to play a role in various physiological and pathological processes.
Wirkmechanismus
1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride selectively binds to ERβ and activates its signaling pathway. ERβ is a transcription factor that regulates the expression of various genes involved in cell growth, differentiation, and survival. 1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has been shown to regulate the expression of genes involved in bone metabolism, cardiovascular function, and neuroprotection.
Biochemical and Physiological Effects:
1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects. In bone cells, 1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has been shown to increase bone mineral density and inhibit bone resorption. In cardiovascular cells, 1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has been shown to improve endothelial function and reduce inflammation. In neuronal cells, 1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has been shown to protect against oxidative stress and promote neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has several advantages for lab experiments. It is a selective agonist of ERβ, which allows for specific investigation of ERβ signaling pathways. It is also stable and easy to handle. However, 1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has a short half-life in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride. One direction is to investigate its potential use in the treatment of various diseases, such as osteoporosis, cardiovascular disease, and neurodegenerative diseases. Another direction is to investigate its potential use in combination with other drugs or therapies. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride on ERβ signaling pathways.
Wissenschaftliche Forschungsanwendungen
1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has been extensively studied for its potential use in scientific research. It has been shown to have a selective affinity for ERβ, which is expressed in various tissues, including the brain, bone, and cardiovascular system. 1-(dipropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride has been used to investigate the role of ERβ in various physiological and pathological processes, such as bone metabolism, cardiovascular function, and neuroprotection.
Eigenschaften
IUPAC Name |
1-(dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2.ClH/c1-3-12-20(13-4-2)14-17(21)15-22-19-11-7-9-16-8-5-6-10-18(16)19;/h5-11,17,21H,3-4,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVDYPSNMUBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B3976198.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976207.png)
![1-(ethylsulfonyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3976217.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-phenylbutanamide](/img/structure/B3976227.png)
![methyl 4-{5-[(3-benzoyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B3976229.png)
![2-[(3,5-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3976232.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3976239.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3976254.png)